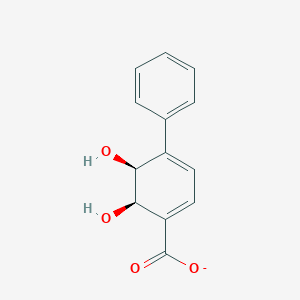
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
描述
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexadiene ring with hydroxyl groups at the 5th and 6th positions, a phenyl group at the 4th position, and a carboxylate group at the 1st position. Its stereochemistry is specified by the (5S,6R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate typically involves multi-step organic reactions One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro-phenyl derivatives, halogenated phenyl derivatives
科学研究应用
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of (5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- (5S,6S)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
- (5R,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
- (5R,6S)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Uniqueness
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (5S,6R) configuration may result in different binding affinities and selectivities compared to its stereoisomers, making it a valuable compound for studying structure-activity relationships and developing targeted applications.
属性
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-9(8-4-2-1-3-5-8)6-7-10(12(11)15)13(16)17/h1-7,11-12,14-15H,(H,16,17)/p-1/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKWZDQQHYKYJY-NWDGAFQWSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(C2O)O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C([C@H]([C@H]2O)O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474530 | |
| Record name | ZINC04262118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205503-99-7 | |
| Record name | ZINC04262118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


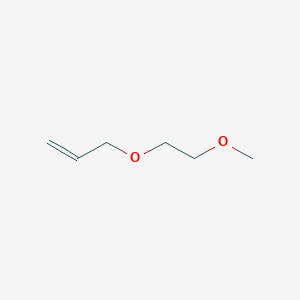
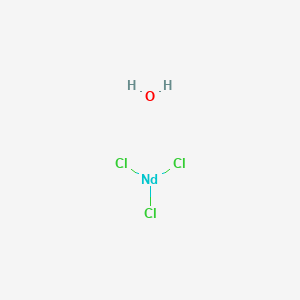
![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)
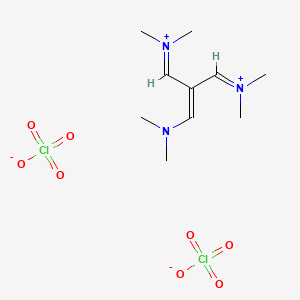

![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)
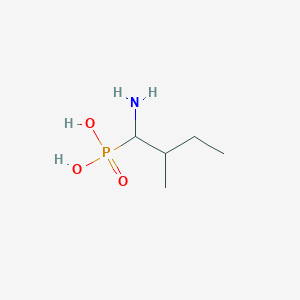

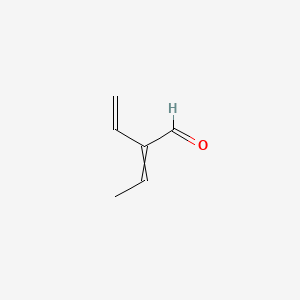
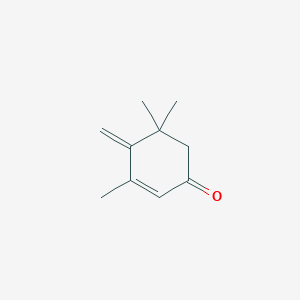
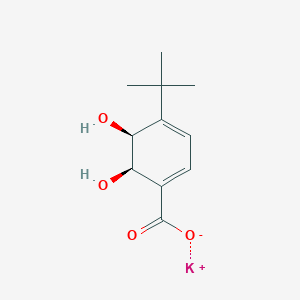
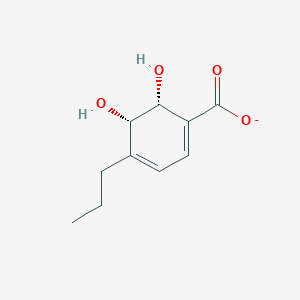
![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
